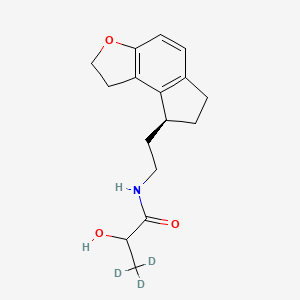

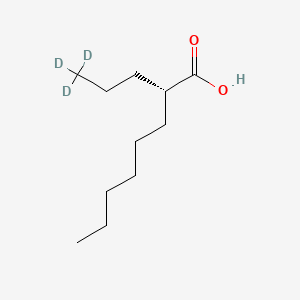

S-(+)-Arundic Acid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-(+)-Arundic acid-d3 (S-(+)-AA-d3) is a naturally occurring chiral compound found in various plant species, including the Chinese medicinal herb, Astragalus membranaceus. It is a potent antioxidant and free radical scavenger, and has a wide range of potential applications in biomedical research, including its use as a model compound for the study of drug metabolism and pharmacokinetics. In addition, S-(+)-AA-d3 has been studied for its potential to improve the efficacy of drugs and reduce the toxicity of certain agents.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent in Neurological Disorders

S-(+)-Arundic Acid, also known as Arundic Acid, has been researched for its potential as a neuroprotective agent. It has been tested in vitro and in vivo for modulating astrocyte activation and inhibiting the synthesis of the S-100β protein, which is associated with inducing neuronal death. This has implications for treating acute ischemic stroke and other neurodegenerative diseases like amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease (Fernandes & Ingle, 2013).

Improving Physicochemical Properties for Pharmaceutical Preparations

The physicochemical properties of Arundic Acid, such as low aqueous solubility and bitter taste, have been improved for pharmaceutical applications through complexation with hydrophilic cyclodextrins. This enhances its solubility and masks its taste, which is crucial for developing effective pharmaceutical preparations (Miyamoto et al., 2011).

Treatment of Cerebral White Matter Lesions

Research has shown that Arundic Acid can suppress the increase of S100 protein-immunoreactive astroglia and white matter lesions in rats with chronic cerebral hypoperfusion. This indicates its potential usefulness in treating cerebrovascular white matter lesions, particularly when administered in the early stages after the occurrence of such conditions (Ohtani et al., 2007).

Application in Acute Subdural Hematomas

Arundic Acid has been studied for its effectiveness in reducing infarction volumes and numbers of apoptotic cells in rats with acute subdural hematomas. It achieves this by decreasing the expression of S100 protein produced by activated astrocytes around ischemic lesions. This suggests its potential application in treating injuries related to acute subdural hematomas (Wajima et al., 2013).

Therapeutic Strategies for Parkinson’s Disease

In a Parkinson’s disease mouse model, Arundic Acid demonstrated protective effects against MPTP-induced neuronal damage in the striatum and substantia nigra. This suggests that strategies targeting astrocytic modulation with Arundic Acid could restore the functional capacity of surviving dopaminergic neurons in Parkinson’s disease (Oki et al., 2008).

Ameliorating Cerebral Amyloidosis and Gliosis in Alzheimer’s Disease

Arundic Acid has been found to significantly ameliorate β-amyloid deposits and associated reactive gliosis in transgenic mice models of Alzheimer’s disease. This underscores its potential as a therapeutic agent for Alzheimer's disease, particularly in managing cerebral amyloidosis and gliosis (Mori et al., 2006).

Eigenschaften

IUPAC Name |

(2S)-2-(3,3,3-trideuteriopropyl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

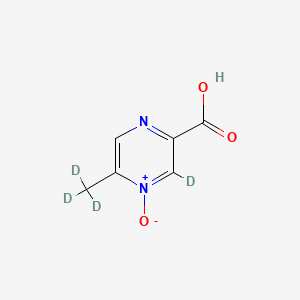

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-XBKOTWQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC[C@@H](CCCCCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)